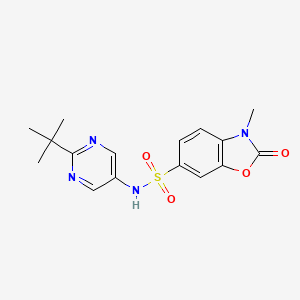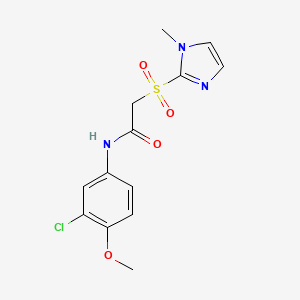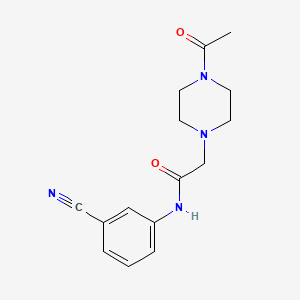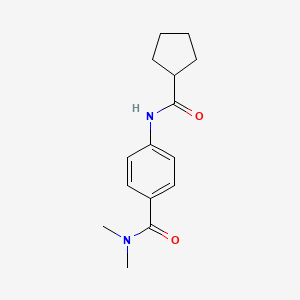![molecular formula C23H29N3O2 B7534418 1-[3-(3,5-Dimethylpyrazol-1-yl)propylamino]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B7534418.png)
1-[3-(3,5-Dimethylpyrazol-1-yl)propylamino]-3-(4-phenylphenoxy)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(3,5-Dimethylpyrazol-1-yl)propylamino]-3-(4-phenylphenoxy)propan-2-ol, commonly known as DMPP, is a synthetic compound that has been extensively studied for its potential use as a research tool in various scientific fields. DMPP is a beta-adrenergic receptor agonist that can selectively activate beta-2 adrenergic receptors in the body. This property makes DMPP a valuable tool for studying the biochemical and physiological effects of beta-2 adrenergic receptor activation.
作用機序
DMPP selectively activates beta-2 adrenergic receptors, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells. This activation of beta-2 adrenergic receptors can lead to various physiological effects, including increased bronchodilation, increased heart rate, and increased glucose metabolism.
Biochemical and Physiological Effects
DMPP has been shown to have various biochemical and physiological effects in the body. DMPP can increase bronchodilation and improve lung function in individuals with asthma or COPD. DMPP can also increase heart rate and cardiac output, making it a potential treatment option for individuals with heart failure. DMPP can also improve glucose metabolism and insulin sensitivity, making it a potential treatment option for individuals with diabetes or metabolic disorders.
実験室実験の利点と制限
DMPP has several advantages as a research tool. DMPP is a selective beta-2 adrenergic receptor agonist, making it a valuable tool for studying the effects of beta-2 adrenergic receptor activation. DMPP is also stable and relatively easy to synthesize, making it a cost-effective research tool. However, DMPP has some limitations as a research tool. DMPP can have off-target effects, leading to potential complications in experimental designs. DMPP can also have limited bioavailability and a short half-life, making it challenging to administer in some experimental settings.
将来の方向性
DMPP has several potential future directions in scientific research. DMPP could be further studied for its potential use in treating conditions such as obesity, diabetes, and cardiovascular disease. DMPP could also be studied in combination with other drugs to enhance its therapeutic effects. Additionally, DMPP could be further studied to better understand its mechanism of action and potential off-target effects, leading to more precise experimental designs.
合成法
DMPP can be synthesized using various methods, including the reaction of 3-(3,5-dimethylpyrazol-1-yl)propylamine with 3-(4-phenylphenoxy)propan-2-ol in the presence of a base catalyst. The product can be purified using standard techniques such as column chromatography.
科学的研究の応用
DMPP has been used extensively in scientific research as a tool to study the biochemical and physiological effects of beta-2 adrenergic receptor activation. DMPP has been used in studies related to asthma, chronic obstructive pulmonary disease (COPD), and other respiratory diseases. DMPP has also been studied for its potential use in treating conditions such as obesity, diabetes, and cardiovascular disease.
特性
IUPAC Name |
1-[3-(3,5-dimethylpyrazol-1-yl)propylamino]-3-(4-phenylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-18-15-19(2)26(25-18)14-6-13-24-16-22(27)17-28-23-11-9-21(10-12-23)20-7-4-3-5-8-20/h3-5,7-12,15,22,24,27H,6,13-14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVUDUXBMUQENY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCNCC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[[4-amino-5-[4-(difluoromethoxy)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B7534355.png)
![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7534360.png)

![N-(6-methylheptan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7534379.png)
![2-[(2,4-Dichlorophenyl)methylsulfonyl]-1-(2-methoxyethyl)-4,5-dimethylimidazole](/img/structure/B7534389.png)



![2-[[4-(4-Methoxyphenyl)-5-(1-piperidin-1-ylethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B7534430.png)
![4-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one](/img/structure/B7534437.png)
![1-(2-chloro-5-methoxyphenyl)-3-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]urea](/img/structure/B7534443.png)